

Spectroscopic Analysis of Methyl 3,5-Dihydroxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3,5-Dihydroxybenzoate

Cat. No.: B129432

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Introduction

Methyl 3,5-dihydroxybenzoate is a chemical compound with the molecular formula $C_8H_8O_4$. [1][2] It is utilized in the synthesis of cored dendrimers and in the preparation of semi-rigid crown ethers.[2] This guide provides a comprehensive overview of the spectroscopic data for **methyl 3,5-dihydroxybenzoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for **methyl 3,5-dihydroxybenzoate** in a structured format.

1H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: 1H NMR Spectroscopic Data for **Methyl 3,5-Dihydroxybenzoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	Aromatic C-H		
Data not explicitly found in search results	Aromatic C-H		
Data not explicitly found in search results	-OCH ₃		
Data not explicitly found in search results	-OH		

Note: Specific peak assignments and coupling constants were not available in the provided search results. The table structure is based on the expected proton environments in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 3,5-Dihydroxybenzoate**

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	C=O (Ester)
Data not explicitly found in search results	Aromatic C-OH
Data not explicitly found in search results	Aromatic C-COOCH ₃
Data not explicitly found in search results	Aromatic C-H
Data not explicitly found in search results	Aromatic C-H
Data not explicitly found in search results	-OCH ₃

Note: Specific peak assignments were not available in the provided search results. The table structure is based on the expected carbon environments in the molecule.

IR (Infrared) Spectroscopy Data

Table 3: IR Spectroscopic Data for **Methyl 3,5-Dihydroxybenzoate**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Broad band, ~3200-3600	O-H stretch (phenolic)
~3000-3100	C-H stretch (aromatic)
~2850-2960	C-H stretch (methyl)
~1680-1710	C=O stretch (ester)
~1580-1620	C=C stretch (aromatic ring)
~1200-1300	C-O stretch (ester)

Note: The specific peak values are typical ranges for the assigned functional groups and may vary based on the experimental conditions.

MS (Mass Spectrometry) Data

Table 4: Mass Spectrometry Data for **Methyl 3,5-Dihydroxybenzoate**

m/z (Mass-to-Charge Ratio)	Assignment
168.04	[M] ⁺ (Molecular Ion)

Note: The molecular weight of **methyl 3,5-dihydroxybenzoate** is 168.15 g/mol .[\[1\]](#)[\[2\]](#) The mass spectrum will show a peak corresponding to the molecular ion.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 2-5 mg of **methyl 3,5-dihydroxybenzoate** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or acetone-d_6).^[3] The choice of solvent is critical to avoid interfering signals from the solvent's protons.^[3]
- Transfer the solution to a standard 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.
- Cap the NMR tube securely.

2. ^1H NMR Spectroscopy Protocol:

- The ^1H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.^[4]
- The instrument is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.^[5]
- The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.^[5]
- A standard one-pulse experiment is performed to acquire the ^1H NMR spectrum.
- The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is then phased and baseline corrected.
- Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.^[4]
- Integration of the signals is performed to determine the relative number of protons.^[3]

3. ^{13}C NMR Spectroscopy Protocol:

- The ^{13}C NMR spectrum is acquired on the same instrument as the ^1H NMR.

- Due to the low natural abundance of ^{13}C (1.1%), a larger number of scans is typically required to obtain a good signal-to-noise ratio.^[6]
- Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.^[6]
- The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dry **methyl 3,5-dihydroxybenzoate** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.^[7]
- The mixture should be a fine, homogeneous powder.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. IR Spectroscopy Protocol:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

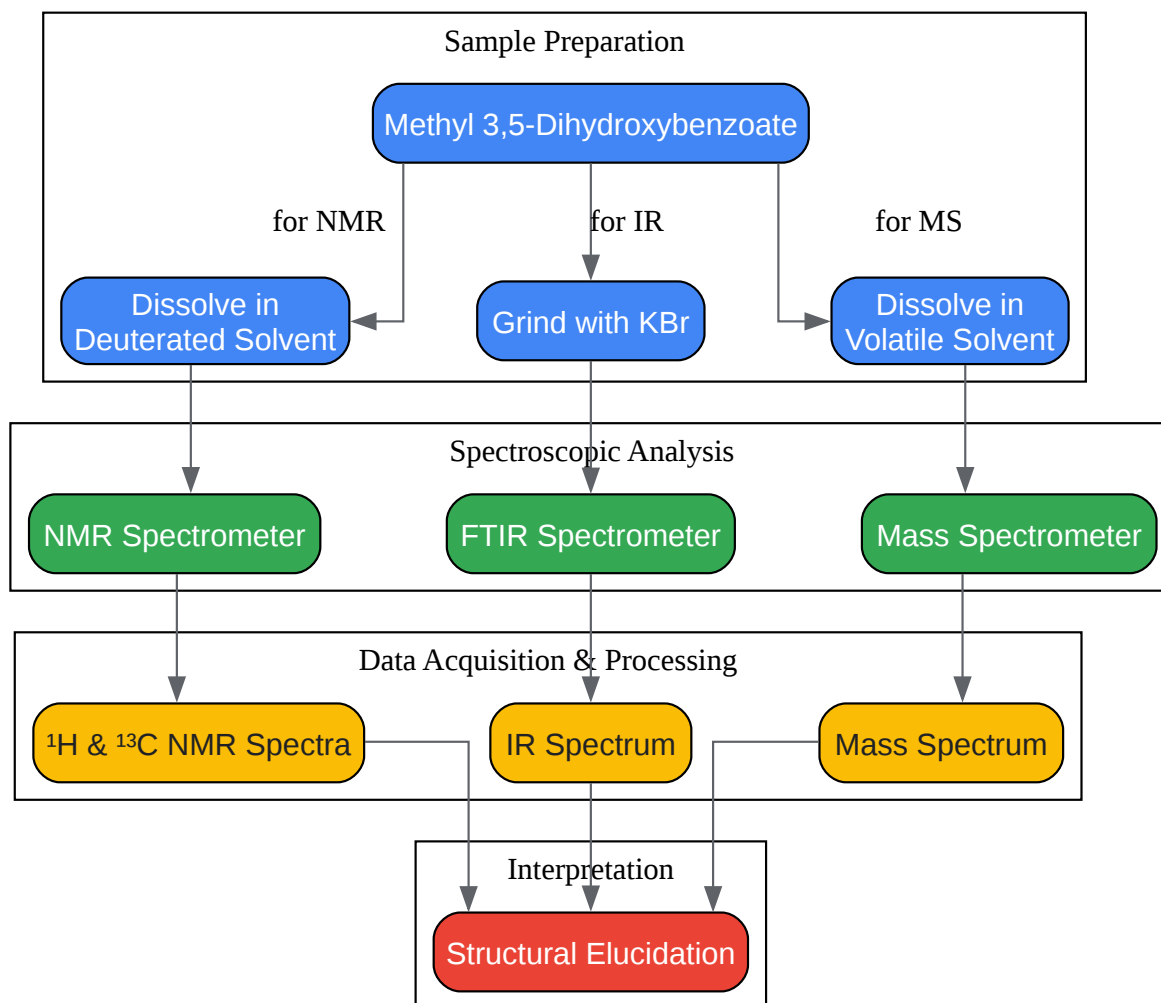
1. Sample Preparation:

- Dissolve a small amount of **methyl 3,5-dihydroxybenzoate** in a suitable volatile solvent (e.g., methanol or acetonitrile).

2. Mass Spectrometry Protocol (Electron Ionization - EI):

- The sample is introduced into the ion source of the mass spectrometer.^[8]
- In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.^[8]
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.^[9]
- A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z .^[8]

Visualizations



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